molecular formula C28H28N4O4 B2529773 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 892277-21-3

7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Número de catálogo: B2529773
Número CAS: 892277-21-3
Peso molecular: 484.556
Clave InChI: PPVAGLFPZLHOLV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-[(4-Benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative characterized by a benzylpiperazine carbonyl group at position 7 and a 4-methoxybenzyl substituent at position 3. Quinazoline-diones are pharmacologically significant due to their structural similarity to natural purine bases, enabling interactions with biological targets such as kinases and receptors.

Propiedades

Número CAS

892277-21-3

Fórmula molecular

C28H28N4O4

Peso molecular

484.556

Nombre IUPAC

7-(4-benzylpiperazine-1-carbonyl)-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C28H28N4O4/c1-36-23-10-7-21(8-11-23)19-32-27(34)24-12-9-22(17-25(24)29-28(32)35)26(33)31-15-13-30(14-16-31)18-20-5-3-2-4-6-20/h2-12,17H,13-16,18-19H2,1H3,(H,29,35)

Clave InChI

PPVAGLFPZLHOLV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5)NC2=O

Solubilidad

not available

Origen del producto

United States

Mecanismo De Acción

Result of Action

The result of the action of 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is the inhibition of bacterial growth. The compound has shown promising results against ciprofloxacin-resistant P. aeruginosa (CRPA), with minimum inhibitory concentration (MIC) values as low as 16 μg/mL, which is 16-fold more potent than ciprofloxacin.

Action Environment

The action of 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione can be influenced by various environmental factors. These may include the presence of other antimicrobial agents, the physiological state of the bacteria, and the specific conditions of the hospital environment where the bacterial pathogens are commonly disseminated

Actividad Biológica

The compound 7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione belongs to a class of quinazoline derivatives that have garnered attention for their potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C22H24N4O3\text{C}_{22}\text{H}_{24}\text{N}_4\text{O}_3

This structure includes a quinazoline core, which is known for its diverse pharmacological properties. The presence of a piperazine moiety is significant as it often enhances biological activity through improved binding to biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline derivatives, including our compound of interest. The antimicrobial activities were assessed against various Gram-positive and Gram-negative bacterial strains using the Agar well diffusion method. The results are summarized in Table 1.

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dioneStaphylococcus aureus1270
Escherichia coli1565
Candida albicans1180

The compound demonstrated moderate to significant activity against tested strains, particularly Escherichia coli, with an inhibition zone of 15 mm and a MIC of 65 mg/mL, indicating its potential as an antimicrobial agent .

Anticancer Activity

Quinazoline derivatives are also being explored for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. A study reported that derivatives with similar structures exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

In a comparative analysis, the following results were observed:

Cell LineIC50 (µM) for Quinazoline Derivatives
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

These findings suggest that modifications at the piperazine position can enhance the cytotoxicity of quinazoline derivatives against cancer cells .

The proposed mechanism of action for these compounds involves the inhibition of key enzymes such as DNA gyrase and topoisomerase IV , which are crucial for bacterial DNA replication and transcription. By disrupting these processes, the compound can effectively halt bacterial growth .

Case Studies

Several case studies have highlighted the efficacy of quinazoline derivatives in clinical settings:

  • Case Study: Treatment of Resistant Bacterial Infections
    • A patient with a resistant Staphylococcus aureus infection was treated with a quinazoline derivative similar to our compound. The treatment resulted in significant reduction in bacterial load within 48 hours.
  • Case Study: Cancer Therapy
    • In a clinical trial involving patients with advanced lung cancer, a quinazoline derivative was administered alongside standard chemotherapy. Results indicated improved patient outcomes and reduced tumor size compared to controls.

Comparación Con Compuestos Similares

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
7-[(4-Benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4-dione Quinazoline-2,4-dione 7: 4-Benzylpiperazine carbonyl; 3: 4-Methoxybenzyl C₂₈H₂₆N₄O₄ 482.54 High lipophilicity; potential CNS activity
3-(4-[4-(4-Acetylphenyl)piperazine-1-carbonyl]benzyl)quinazoline-2,4-dione Quinazoline-2,4-dione 3: 4-(4-Acetylphenylpiperazine carbonyl)benzyl C₂₈H₂₆N₄O₄ 482.5 Acetylphenyl group may enhance metabolic stability
4-[3-[4-(2-Hydroxybenzyl)piperazin-1-yl]propoxy]-7-methoxy-3-phenylchromen-2-one Chromen-2-one 4: Piperazine-propoxy linker; 3: Phenyl; 7: Methoxy; 2: Hydroxybenzyl C₂₉H₂₉N₃O₅ 499.56 Chromenone core with polar hydroxy group; likely reduced membrane permeability
4-[3-[4-(4-Hydroxybenzyl)piperazin-1-yl]propoxy]-7-methoxy-3-phenylchromen-2-one Chromen-2-one 4: Piperazine-propoxy linker; 3: Phenyl; 7: Methoxy; 4: Hydroxybenzyl C₂₉H₂₉N₃O₅ 499.56 Para-hydroxy substitution may improve solubility vs. ortho-substituted analog

Physicochemical and Pharmacokinetic Properties

  • Solubility : Chromen-2-one derivatives with hydroxybenzyl groups (e.g., 4d) exhibit enhanced aqueous solubility (>1 mg/mL) due to hydrogen-bonding capacity, whereas the methoxybenzyl-substituted quinazoline-dione may require formulation aids for dissolution .

Q & A

Q. What strategies enable the incorporation of this compound into hybrid heterocyclic systems for enhanced bioactivity?

  • Methodological Answer :
  • Click chemistry : Attach triazole rings via Cu-catalyzed azide-alkyne cycloaddition to the benzyl position .
  • Fusion with thiazolo-triazines : Synthesize fused analogs via cyclocondensation to improve DNA intercalation potential .
  • Prodrug design : Introduce ester or phosphate groups at the methoxy position for controlled release in vivo .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.